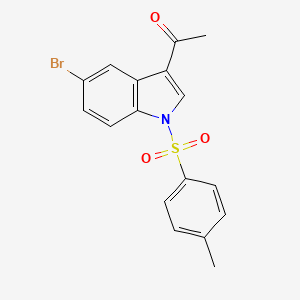
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been used to synthesize various compounds that may have therapeutic potential. In medicinal chemistry, this compound has been used to synthesize compounds that may be useful in the treatment of various diseases and conditions. In biochemistry, this compound has been used to synthesize various compounds that may be useful in the study of various biochemical processes.
作用機序
The mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone is not well understood. However, it is believed to act as a catalyst in the synthesis of various compounds. It is also believed to act as an inhibitor of certain enzymes, which may affect the biochemical processes that occur in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some effect on the synthesis of various compounds, which may affect the biochemical processes that occur in the body. In addition, this compound may also have some effect on the metabolism of certain drugs and may affect the absorption and distribution of those drugs in the body.
実験室実験の利点と制限
The main advantage of using 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone in laboratory experiments is its ability to act as a catalyst in the synthesis of various compounds. Its ability to act as an inhibitor of certain enzymes may also be beneficial in certain experiments. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and may degrade over time. In addition, this compound is not very soluble in water, which may limit its use in certain experiments.
将来の方向性
In the future, more research should be done to better understand the mechanism of action of 1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone, as well as its biochemical and physiological effects. In addition, more research should be done on the potential applications of this compound in drug discovery, medicinal chemistry, and biochemistry. Furthermore, more research should be done on the stability and solubility of this compound in order to determine its potential uses in laboratory experiments. Finally, research should also be done on the potential toxicity of this compound in order to assess its safety for use in humans.
合成法
1-(5-bromo-1-tosyl-1H-indol-3-yl)ethanone can be synthesized by a variety of methods, including the Buchwald-Hartwig amination, the Biginelli reaction, and the Suzuki-Miyaura cross-coupling. The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary amine in the presence of a palladium catalyst to produce a secondary amine. The Biginelli reaction involves the condensation of an aldehyde, an ethyl acetoacetate, and a primary amine to produce a β-keto amide. The Suzuki-Miyaura cross-coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce a biaryl compound.
特性
IUPAC Name |
1-[5-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3S/c1-11-3-6-14(7-4-11)23(21,22)19-10-16(12(2)20)15-9-13(18)5-8-17(15)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJBSLYINDELGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

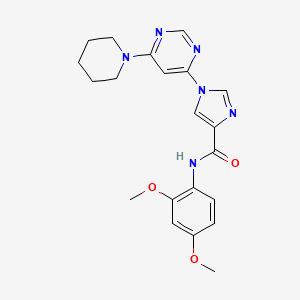
![1-(3-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2621603.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2621604.png)

![N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2621609.png)
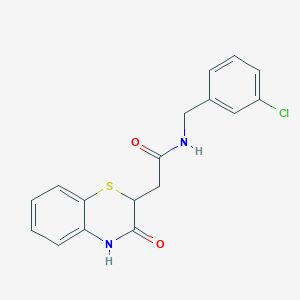
![2-(2-(4-(2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2621613.png)
![4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoic acid](/img/structure/B2621614.png)
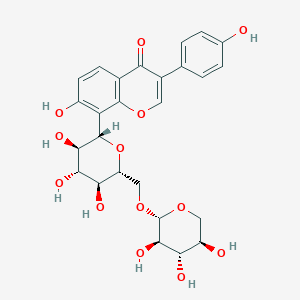
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2621620.png)
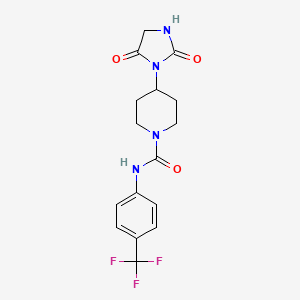
![N-(5-chloro-2-methoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2621622.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)